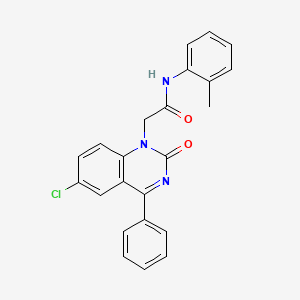

2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(2-methylphenyl)acetamide

Description

This compound features a 1,2-dihydroquinazolin-2-one core substituted with a chlorine atom at position 6, a phenyl group at position 4, and an acetamide side chain terminating in a 2-methylphenyl group. The quinazolinone scaffold is known for its pharmacological relevance, particularly in anticonvulsant and anticancer research .

Properties

IUPAC Name |

2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(2-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClN3O2/c1-15-7-5-6-10-19(15)25-21(28)14-27-20-12-11-17(24)13-18(20)22(26-23(27)29)16-8-3-2-4-9-16/h2-13H,14H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIZGKAJGOJXDJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(2-methylphenyl)acetamide is a quinazoline derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. Quinazolines are known for their potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article delves into the biological activity of this specific compound, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement characterized by:

- Chloro Group : Enhances biological activity.

- Carbonyl Moiety : Contributes to reactivity.

- Phenyl Ring : Provides structural stability.

Its molecular formula is with a CAS number of 932457-56-2.

Anticancer Activity

Research has shown that quinazoline derivatives exhibit significant anticancer properties. For example, studies indicate that related compounds can inhibit cell proliferation across various cancer cell lines. The following table summarizes the anticancer activity of similar quinazoline derivatives:

| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| PVHD121 | A549 (Lung) | 0.1 - 0.3 | Tubulin polymerization inhibition |

| Compound X | LNCaP (Prostate) | 0.5 | Apoptosis induction |

| Compound Y | MCF7 (Breast) | 0.4 | Cell cycle arrest |

The compound's mechanism often involves binding to the colchicine site on tubulin, inhibiting microtubule polymerization, which is crucial for cancer cell division .

Antioxidant Activity

Quinazoline derivatives are also noted for their antioxidant properties. A study evaluated the antioxidant capacity of similar compounds using various assays:

- Radical Scavenging Assays

- Transition Metal Ion Chelation

Results indicated that these compounds exhibited high radical scavenging abilities comparable to established antioxidants like ascorbic acid and Trolox .

Case Studies

-

Study on Anticancer Activity :

A recent study focused on a series of quinazoline derivatives, including the compound . The results demonstrated significant cytotoxicity against A549 lung adenocarcinoma cells with an IC50 value of approximately 0.3 μM. The study highlighted the compound's ability to induce G2/M phase cell cycle arrest . -

Antioxidant Assessment :

Another investigation assessed the antioxidant potential of polyphenolic derivatives related to quinazolines. The study found that these compounds effectively reduced oxidative stress markers in cancer cell lines while maintaining cytocompatibility with normal cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinazoline derivatives. The following factors influence their efficacy:

- Substitution Patterns : Variations at specific positions on the quinazoline core can significantly alter activity.

- Functional Groups : The presence of electron-withdrawing or donating groups can enhance or reduce potency.

Scientific Research Applications

Research has indicated that this compound exhibits a range of biological activities:

Anticancer Properties

Preliminary studies suggest that it may inhibit tumor cell growth by targeting specific kinases involved in cancer progression. In vitro assays demonstrated that the compound reduced cell viability in various cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values indicating effective inhibition.

Antiviral Activity

Some studies have explored its potential as an antiviral agent, particularly against RNA viruses. Compounds with similar structures have shown significant antiviral activity, suggesting a possible mechanism through inhibition of viral replication pathways.

Anti-inflammatory Effects

Emerging evidence indicates that quinazolinone derivatives can modulate inflammatory responses by inhibiting cyclooxygenase (COX) enzymes. In vitro studies have shown that related compounds exhibit IC50 values in the low micromolar range against COX enzymes.

Case Studies

- Anticancer Studies : A study conducted on MCF-7 breast cancer cells showed that treatment with this compound led to a significant reduction in cell viability, indicating its potential as an anticancer agent.

- Antiviral Research : Another study demonstrated that compounds similar to this quinazolinone derivative exhibited marked antiviral activity against specific RNA viruses, suggesting further exploration into its therapeutic applications.

- Anti-inflammatory Effects : Experimental data indicated that related compounds effectively inhibited COX enzymes, providing insights into their potential use as anti-inflammatory agents.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Modifications

Compound A : N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (from )

- Core : 2,4-Dioxo-1H-quinazolin-3-yl (vs. 2-oxo-1,2-dihydroquinazolin-1-yl in the target).

- Substituents : 2,4-Dichlorophenylmethyl (vs. 6-chloro-4-phenyl).

- Key Differences: The additional dioxo group in Compound A may alter hydrogen-bonding interactions, while the dichlorophenyl substituent increases steric bulk compared to the target’s 4-phenyl group. Anticonvulsant activity was reported for Compound A, suggesting the quinazolinone core is critical for this activity .

Compound B : N-(6-Ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide (from )

- Core: Benzothiazole (vs. quinazolinone).

- Substituents : Ethoxy at position 6 (vs. chloro at position 6 in the target).

- The ethoxy group may enhance solubility but reduce metabolic stability compared to the chloro substituent .

Acetamide Side Chain Variations

Compound C : 2-[(5-{1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide (from )

- Core: 1,2,4-Triazole-piperidine hybrid (vs. quinazolinone).

- Substituents : Sulfanyl and sulfonyl groups (absent in the target).

- Key Differences: The triazole-piperidine moiety introduces additional hydrogen-bond acceptors and steric complexity, which may enhance binding to enzymatic targets (e.g., kinases or proteases). However, the absence of the quinazolinone’s planar structure could limit π-π stacking interactions .

Compound D : Metazachlor (2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide) (from )

- Core: Chloroacetamide (vs. quinazolinone).

- Substituents: 2,6-Dimethylphenyl and pyrazolylmethyl (vs. 2-methylphenyl and quinazolinone).

- Key Differences: Metazachlor is a herbicide, highlighting how core replacement (chloroacetamide vs. The pyrazolylmethyl group in Metazachlor may confer soil mobility, unlike the target’s rigid quinazolinone .

Hydrogen-Bonding and Crystallographic Behavior

The target compound’s quinazolinone core and acetamide side chain provide multiple hydrogen-bond donors/acceptors (N–H, C=O), which are critical for crystal packing and supramolecular interactions .

Tabulated Comparison of Key Features

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(2-methylphenyl)acetamide?

- Methodology :

- Stepwise condensation : React 6-chloro-4-phenyl-1,2-dihydroquinazolin-2-one with 2-methylphenylamine in the presence of a coupling agent (e.g., carbonyldiimidazole) and a chloroacetamide intermediate. Optimize pH (acidic/neutral) and solvent (DMF or THF) for amide bond formation .

- Oxidation-reduction sequence : Use hydrogen peroxide to oxidize thioether intermediates (if applicable) and reduce nitro groups to amines under acidic conditions with iron powder .

- Validation : Monitor reaction progress via TLC/HPLC and confirm purity (>95%) using LC-MS or elemental analysis .

Q. How is the compound structurally characterized in crystallographic studies?

- Methodology :

- X-ray diffraction (XRD) : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures. Analyze bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .

- Spectroscopy : Confirm functional groups via FT-IR (amide C=O stretch ~1650 cm⁻¹) and NMR (quinazolinone proton signals at δ 6.5–8.5 ppm) .

Q. What in vitro assays are used for preliminary bioactivity screening?

- Methodology :

- Anticonvulsant activity : Employ maximal electroshock (MES) or pentylenetetrazole (PTZ) models in rodents at 30–100 mg/kg doses .

- Antimicrobial testing : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria and fungi (e.g., C. albicans) .

- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays with IC₅₀ calculations .

Advanced Research Questions

Q. How can synthetic yield be optimized for scale-up without compromising purity?

- Methodology :

- Microwave-assisted synthesis : Reduce reaction time (e.g., from 12 hours to 30 minutes) while maintaining high yields (>80%) via controlled temperature and pressure .

- Continuous flow reactors : Improve reproducibility and minimize side reactions (e.g., hydrolysis) by optimizing flow rates and solvent systems .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve ≥99% purity .

Q. What computational approaches elucidate the compound’s mechanism of action?

- Methodology :

- Density Functional Theory (DFT) : Calculate molecular orbitals, electrostatic potentials, and binding affinities to targets (e.g., immunoproteasome β5i subunit) .

- Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450) using AutoDock Vina or Schrödinger Suite .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories in explicit solvent models .

Q. How is environmental fate evaluated for this compound?

- Methodology :

- Biodegradation assays : Incubate with soil/water microcosms and monitor degradation via LC-MS/MS. Measure half-life (t₁/₂) under aerobic/anaerobic conditions .

- Ecotoxicity : Test acute/chronic effects on Daphnia magna (EC₅₀) and algal growth inhibition .

- Bioaccumulation : Calculate logP (e.g., 3.2–3.8 via HPLC) to predict partitioning in biotic/abiotic compartments .

Q. How are contradictions in pharmacological data resolved?

- Methodology :

- Dose-response reevaluation : Test narrower dose ranges (e.g., 1–100 µM) to identify biphasic effects or off-target interactions .

- Metabolite profiling : Use LC-HRMS to identify active/toxic metabolites in hepatic microsomes .

- Pathway analysis : Integrate RNA-seq data to map signaling cascades (e.g., NF-κB inhibition vs. oxidative stress) .

Q. What strategies validate crystallographic data against computational predictions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.